

# Bioaccumulation of PCB 138 in Aquatic Ecosystems: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2',3,4,4',5'-Hexachlorobiphenyl

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This technical guide provides an in-depth analysis of the bioaccumulation of Polychlorinated Biphenyl (PCB) congener 138 in aquatic ecosystems. Due to its lipophilic nature and resistance to degradation, PCB 138 is a persistent environmental contaminant that poses a significant threat to aquatic life and, subsequently, human health through the food chain. This document details its accumulation in various trophic levels, outlines the experimental protocols for its detection, and explores the molecular signaling pathways it disrupts.

## Introduction to PCB 138

PCB 138, or **2,2',3,4,4',5'-hexachlorobiphenyl**, is a member of the polychlorinated biphenyl family of man-made organic chemicals. Historically used in a wide range of industrial applications, PCBs have become ubiquitous environmental pollutants. Their chemical stability and high lipid solubility contribute to their persistence and bioaccumulation in the fatty tissues of organisms.<sup>[1]</sup> This leads to biomagnification, where concentrations increase at successively higher levels in the food chain.<sup>[1][2]</sup>

## Quantitative Data on PCB 138 Bioaccumulation

The following tables summarize the concentrations of PCB 138 reported in various components of aquatic ecosystems. Concentrations are presented in nanograms per gram (ng/g) on a lipid weight (lw) or dry weight (dw) basis to allow for comparison across different organisms and tissues with varying lipid content.

Table 1: PCB 138 Concentrations in Lower Trophic Levels

Organism/Matrix	Location	Concentration (ng/g)	Basis	Reference
Zooplankton	Lake Iseo, Italy	~1-2 (ratio to fish)	Not specified	[3]
Plankton (60–200 µm)	Bay of Marseille, France	14.2 - 88.1 (ΣPCB7)	dw	[4][5]
Plankton (200–500 µm)	Bay of Marseille, France	14.2 - 88.1 (ΣPCB7)	dw	[4][5]
Plankton (500–1000 µm)	Bay of Marseille, France	14.2 - 88.1 (ΣPCB7)	dw	[4][5]

Note: Data for individual PCB 138 concentrations in phytoplankton were not readily available in the reviewed literature. The data for plankton from the Bay of Marseille represents the sum of seven PCB congeners (CB 18, 52, 101, 118, 138, 153, 180).

Table 2: PCB 138 Concentrations in Fish

Species	Tissue	Location	Concentration (ng/g)	Basis	Reference
P. magdaleniatum	Muscle	Cauca River, Colombia	74 (mean)	ww	[6]
Goldspot seabream	Muscle	Qilanyu Island, South China Sea	85.1 ± 12.6 (ΣPCBs)	lw	[7]
Peacock grouper	Muscle	Qilanyu Island, South China Sea	54.7 ± 10.1 (ΣPCBs)	lw	[7]
Striated surgeonfish	Muscle	Qilanyu Island, South China Sea	32.4 ± 9.0 (ΣPCBs)	lw	[7]
Japan surgeonfish	Muscle	Qilanyu Island, South China Sea	30.6 ± 7.8 (ΣPCBs)	lw	[7]

Note: ww = wet weight. Some studies reported the sum of multiple PCBs, which is indicated in the table.

Table 3: PCB 138 Concentrations in Marine Mammals

Species	Tissue	Location	Concentration (ng/g)	Basis	Reference
Killer whale	Blubber	West Antarctica	250 - 1,600 (ΣPCBs)	lipid	[8]
Seals	Blubber	West Antarctica	Not specified (PCB 138 was a dominant congener)	lipid	[8]

Table 4: PCB 138 Concentrations in Sediment

Location	Concentration (ng/g)	Basis	Reference
OSPAR Maritime Area	Below EAC (except for CB118)	Not specified	<a href="#">[3]</a>
Houston Ship Channel, USA	4.18 to 4601 (Total PCBs)	dw	<a href="#">[9]</a>
Raritan River Estuary, USA	up to 20 (for individual congeners)	Not specified	<a href="#">[10]</a>

Note: EAC = Ecotoxicological Assessment Criteria.

## Experimental Protocols

The accurate quantification of PCB 138 in environmental and biological samples is critical for assessing bioaccumulation. The following sections detail the common methodologies employed in the cited research.

### Sample Collection and Preparation

- **Biota:** Fish and invertebrate samples are typically collected, and muscle tissue or whole organisms are homogenized. For lipid-rich tissues, a lipid determination step is crucial for normalizing PCB concentrations.
- **Sediment:** Sediment cores are collected, and the top layers, representing recent deposition, are often sectioned for analysis. Samples are typically freeze-dried and sieved to ensure homogeneity.
- **Water:** Water samples are collected in cleaned glass bottles. Due to the low solubility of PCBs in water, large volumes are often required, and solid-phase extraction (SPE) may be used to concentrate the analytes.

### Extraction

The goal of extraction is to isolate PCBs from the sample matrix. Common methods include:

- Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., hexane/acetone mixture).[11]
- Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A faster method that uses elevated temperatures and pressures to increase extraction efficiency.[12]
- Solid-Phase Extraction (SPE): Primarily used for water samples, where PCBs are adsorbed onto a solid sorbent and then eluted with a solvent.[13]

## Cleanup

Crude extracts contain co-extracted substances (e.g., lipids, pigments) that can interfere with instrumental analysis. Cleanup procedures are therefore essential.

- Gel Permeation Chromatography (GPC): Separates PCBs from larger molecules like lipids based on size.
- Silica Gel/Florisil Chromatography: Uses adsorption chromatography to separate PCBs from more polar interferences.[11]
- Sulfuric Acid Treatment: Used to remove lipids, although it can degrade certain PCB congeners.

## Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS/MS)

High-resolution gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred method for the quantification of individual PCB congeners.[7]

- Gas Chromatograph (GC) Parameters:
  - Column: A non-polar capillary column (e.g., DB-5ms) is typically used to separate the PCB congeners.
  - Oven Temperature Program: A programmed temperature gradient is employed to ensure the separation of different congeners. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period.[14]

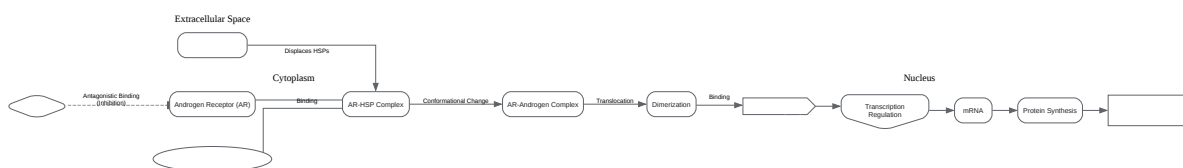
- Injector: Splitless injection is commonly used for trace analysis.
- Mass Spectrometer (MS/MS) Parameters:
  - Ionization: Electron ionization (EI) is standard.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, where specific precursor-to-product ion transitions for PCB 138 are monitored.
- Quantification: Isotope dilution using  $^{13}\text{C}$ -labeled PCB 138 as an internal standard is the most accurate method for quantification, as it corrects for losses during sample preparation and analysis.[\[15\]](#)

## Signaling Pathways Disrupted by PCB 138

PCB 138 is known to act as an endocrine disruptor, primarily by interfering with steroid hormone signaling pathways. In fish, one of the key targets is the androgen receptor (AR).

### Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in male sexual development and reproductive function in fish.[\[16\]](#) The binding of androgens, such as testosterone, to the AR initiates a signaling cascade that regulates the expression of target genes.



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Caption: Androgen Receptor Signaling Pathway and PCB 138 Interference.

## Disruption by PCB 138

Studies have shown that PCB 138 can act as an anti-androgen. This means it can bind to the androgen receptor, but instead of activating it, it blocks the binding of natural androgens. This antagonistic action can lead to the dysregulation of androgen-responsive genes.

The downstream consequences of this disruption can include:

- **Altered Steroidogenesis:** The synthesis of steroid hormones, which is regulated by androgen signaling, can be impaired. This can have cascading effects on reproductive health and development.
- **Dysregulated Calcium Signaling:** Androgen signaling is also linked to the regulation of intracellular calcium levels. Disruption of this pathway by PCB 138 could interfere with numerous cellular processes that are dependent on calcium as a second messenger.

## Conclusion

PCB 138 is a significant and persistent contaminant in aquatic ecosystems, bioaccumulating to high concentrations in organisms at the top of the food web. Its ability to disrupt critical endocrine signaling pathways, such as the androgen receptor pathway, highlights its potential to cause adverse health effects in aquatic wildlife. The data and protocols presented in this guide provide a foundation for researchers and professionals to further investigate the impacts of PCB 138 and to develop strategies for monitoring and mitigating its effects in the environment. Further research is needed to fully elucidate the concentration of PCB 138 in primary producers and to detail the complete signaling cascades affected by this congener in various aquatic species.

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